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molecular formula As2O5 B151744 Arsenic pentoxide CAS No. 1303-28-2

Arsenic pentoxide

Cat. No. B151744
M. Wt: 229.84 g/mol
InChI Key: COHDHYZHOPQOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455252

Procedure details

2-Bromo-4-isopropylaniline (3.0 gm) [obtained from Aldrich Chemical Co.], glycerol (2.8 mL) and arsenic pentoxide (3.22 g) were combined and heated to 100° C. H2SO4 (concentrated, 1.9 mL) was added to the reaction mixture in a dropwise manner. The mixture was then heated to 150° C. for 2.5 hours. The resulting black oil was added in a dropwise manner to a stirring mixture of saturated NaHCO3 (300 mL) and ethyl acetate (100 mL). After completion of the addition, the reaction mixture was stirred for 30 minutes. The reaction mixture was then extracted with ethyl acetate (2×200 mL). The organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The resulting material was further purified and isolated by chromatography on silica gel (30:70 ethyl acetate/hexanes) which yielded 2.5 g of 8-bromo-6-isopropylquinoline as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].O=[As](O[As](=O)=O)=O.OS(O)(=O)=O.[C:24]([O-])(O)=O.[Na+].C(O[CH2:33][CH3:34])(=O)C>OCC(CO)O>[Br:1][C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[CH:6]=[C:5]2[C:3]=1[N:4]=[CH:34][CH:33]=[CH:24]2 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C(C)C
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
O=[As](=O)O[As](=O)=O
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2.8 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 150° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting material was further purified
CUSTOM
Type
CUSTOM
Details
isolated by chromatography on silica gel (30:70 ethyl acetate/hexanes) which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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